REACTION_SMILES
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[CH3:16][CH2:17][O:18][CH2:19][CH3:20].[CH3:8][Li:9].[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[Cl:10][Si:11]1([CH3:15])[CH2:12][CH2:13][CH2:14]1>>[C:1](#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])[Si:11]1([CH3:15])[CH2:12][CH2:13][CH2:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si]1(Cl)CCC1
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Name
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Type
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product
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Smiles
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CCCCCC#C[Si]1(C)CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |